POLA1 inhibitor 1
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Overview
Description
Chemical Reactions Analysis
POLA1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
POLA1 inhibitor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used in studies related to DNA replication and repair mechanisms.
Biology: It is used to investigate the role of POLA1 in cellular processes and its impact on cell proliferation and apoptosis.
Medicine: This compound has shown significant antitumor activity and is being explored as a potential therapeutic agent for various cancers
Industry: The compound is used in the development of new drugs and therapeutic agents targeting POLA1.
Mechanism of Action
POLA1 inhibitor 1 exerts its effects by specifically targeting the active site of the POLA1 enzyme. This binding prevents POLA1 from interacting with the DNA template and nucleotide substrates, leading to the uncoupling of leading and lagging strand synthesis during DNA replication. This results in the formation of single-stranded DNA at the lagging strand and a replication catastrophe . The compound does not activate an ATR-dependent stress response, allowing cells to duplicate their genome with elevated strand uncoupling and single-stranded DNA as long as RPA molecules suffice to protect the elevated single-stranded DNA .
Comparison with Similar Compounds
POLA1 inhibitor 1 can be compared with other similar compounds, such as CD437 and ST1926, which also target POLA1. These compounds belong to the class of Retinoid Related Molecules and have been characterized for their antiproliferative, antitumor, and pro-apoptotic activity . this compound exhibits a unique pharmacological profile and potent antitumor activity, making it a valuable addition to the family of POLA1 inhibitors .
Similar compounds include:
Properties
Molecular Formula |
C26H27NO4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-[(E)-hydroxyiminomethyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H27NO4/c28-24-5-3-20(22-4-1-16(2-6-25(29)30)10-21(22)15-27-31)11-23(24)26-12-17-7-18(13-26)9-19(8-17)14-26/h1-6,10-11,15,17-19,28,31H,7-9,12-14H2,(H,29,30)/b6-2+,27-15+ |
InChI Key |
PLQNJDDLZLIMNK-DTHWQZMASA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)/C=C/C(=O)O)/C=N/O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)C=NO)O |
Origin of Product |
United States |
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